N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide
Description
Properties
Molecular Formula |
C20H41NO3 |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide |
InChI |
InChI=1S/C20H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(23)21-16-18-24-19-17-22/h22H,2-19H2,1H3,(H,21,23) |
InChI Key |
HDIULWUIIPSWKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCOCCO |
Related CAS |
32993-45-6 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N 2 2 Hydroxyethoxy Ethyl Hexadecanamide
Established Synthetic Routes for N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide and its Precursors
The synthesis of this compound is fundamentally a process of forming an amide bond between a C16 acyl group and the primary amine of 2-(2-hydroxyethoxy)ethylamine. This process relies on the preparation of these two key precursors.
Synthesis of the Hexadecanamide (B162939) Chain Precursors
The hexadecyl acyl chain is derived from hexadecanoic acid, commonly known as palmitic acid. Palmitic acid is a readily available saturated fatty acid, often sourced from natural fats and oils, particularly palm oil. For amidation reactions, palmitic acid is typically converted into a more reactive form to facilitate the reaction with the amine.
Common activated precursors include:
Palmitoyl (B13399708) Chloride : This acyl chloride is synthesized by treating palmitic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The high reactivity of the acyl chloride makes it highly effective for acylation of amines.
Palmitic Acid Esters : Simple esters, such as methyl palmitate, can be used as acyl donors in transamidation or enzyme-catalyzed reactions. These are typically formed through Fischer esterification of palmitic acid with the corresponding alcohol (e.g., methanol) under acidic catalysis.
Palmitic Anhydride : Formed by the dehydration of two molecules of palmitic acid, anhydrides serve as another form of activated acyl donor.
Synthesis of the 2-(2-Hydroxyethoxy)ethyl Amine Moiety
The polar head group, 2-(2-hydroxyethoxy)ethylamine (also known as 2-(2-aminoethoxy)ethanol), is a crucial precursor. An established industrial-scale synthesis involves the direct condensation of ammonia (B1221849) with diethylene glycol. This reaction is typically performed at high temperatures, ranging from 160 to 400°C, in the presence of a hydrogenation catalyst, such as nickel. nih.gov While this process yields the desired primary amine, side products from cyclization or further amination can also form, necessitating purification. nih.gov
More complex, multi-step laboratory syntheses can also be employed, for instance, starting from 2-[2-(2-hydroxyethoxy)ethoxy]ethyl chloride. jst.go.jpbiorxiv.orgwikipedia.org A typical sequence involves converting the chloride to an azide (B81097) using sodium azide, followed by tosylation of the hydroxyl group, and finally, reaction with an ammonia solution to yield the amine. jst.go.jpbiorxiv.orgwikipedia.org
Amidation Reactions for this compound Formation
With the precursors in hand, the final amide bond formation can be achieved through several conventional methods:
Acylation with Palmitoyl Chloride : The most direct and common laboratory method involves reacting 2-(2-hydroxyethoxy)ethylamine with palmitoyl chloride. This reaction is typically carried out in an inert solvent in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct. mdpi.com
Direct Thermal Amidation : This method involves heating palmitic acid directly with 2-(2-hydroxyethoxy)ethylamine, often at temperatures above 140°C, to drive off water and form the amide bond. While direct, this method can require high temperatures and may lead to side products if other functional groups are present. A similar process has been described for reacting fatty acids from palm oil with aminoethylethanolamine at 140°C. nih.govorganic-chemistry.org
Coupling Reagent-Mediated Amidation : To avoid the harsh conditions of thermal amidation or the need to prepare an acyl chloride, coupling reagents are widely used. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid group of palmitic acid, allowing for its efficient reaction with the amine under mild conditions.
Exploration of Alternative Synthetic Pathways and Optimization of Reaction Conditions
Research into amide bond formation continues to yield more efficient, milder, and environmentally benign methodologies. These alternative pathways are applicable to the synthesis of this compound.
Enzymatic Synthesis : A significant alternative is the use of enzymes, particularly lipases, as biocatalysts. Lipases, such as immobilized Candida antarctica lipase (B570770) B (Novozym 435), can catalyze the amidation reaction under very mild conditions (e.g., 40-65°C) in an organic solvent. nih.govresearchgate.net The acyl donor can be a free fatty acid (palmitic acid) or, more commonly, a fatty acid ester (methyl palmitate). nih.gov This enzymatic approach offers high selectivity and is considered a green chemistry route due to its mild conditions and the biodegradable nature of the catalyst. nih.govjst.go.jp
Transamidation : This pathway involves the reaction of a pre-existing amide with an amine, resulting in the exchange of the amine component. For example, hexadecanamide (palmitamide) or a tertiary amide like N,N-dimethylhexadecanamide could react with 2-(2-hydroxyethoxy)ethylamine to form the desired product. These reactions often require catalysts, which can be metal-based (e.g., using nickel, palladium, or iron salts) or metal-free, employing strong bases like potassium tert-butoxide or organocatalysts such as L-proline. nih.govorganic-chemistry.org
Optimization of reaction conditions is crucial for maximizing yield and purity while minimizing reaction time and energy consumption. Key parameters that are typically optimized are summarized in the table below.
| Parameter | Effect on Reaction | Typical Optimization Strategy |
|---|---|---|
| Temperature | Affects reaction rate and selectivity. Higher temperatures can increase rate but may also lead to side reactions and product degradation. | For thermal methods, finding the lowest effective temperature (e.g., 140-180°C). For enzymatic/catalytic methods, optimizing within the catalyst's stable range (e.g., 40-70°C). |
| Catalyst/Reagent | The choice of coupling reagent, enzyme, or transamidation catalyst dictates the reaction mechanism and conditions. | Screening various catalysts (e.g., different lipases, metal complexes) or coupling reagents (EDC vs. DCC) to find the most efficient and selective option. |
| Solvent | Influences reactant solubility and can affect catalyst activity and reaction equilibrium. | Testing a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., THF, DMF) to find the optimal medium. Solvent-free conditions are explored for green chemistry benefits. organic-chemistry.org |
| Molar Ratio | The stoichiometry of reactants can drive the reaction to completion. Using an excess of one reactant may increase yield but complicates purification. | Varying the ratio of the acyl donor to the amine (e.g., from 1:1 to 1:1.5) to maximize the conversion of the limiting reagent. |
Preparation and Research-Oriented Characterization of this compound Analogues and Derivatives
To investigate structure-activity relationships, analogues and derivatives of the parent compound are synthesized. These modifications typically focus on the hexadecyl chain, as its length and saturation are key determinants of the molecule's physical properties and biological interactions.
Systematic Structural Modifications at the Hexadecyl Chain
The synthesis of analogues with modified acyl chains follows the same amidation methodologies described previously, simply by substituting palmitic acid with a different fatty acid precursor.
Varying Chain Length : A homologous series of N-[2-(2-hydroxyethoxy)ethyl]alkanamides can be synthesized to study the effect of chain length. This is achieved by using fatty acids with shorter or longer alkyl chains, such as myristic acid (C14) or stearic acid (C18). The relationship between catalytic efficiency and fatty acyl chain length is a critical area of biochemical research. tandfonline.com
Introducing Unsaturation : To explore the effects of conformational rigidity and electronic properties, unsaturated analogues are prepared. This involves using monounsaturated fatty acids like oleic acid (C18:1) or polyunsaturated fatty acids like linoleic acid (C18:2). Lipase-catalyzed methods have been shown to be particularly effective for the selective synthesis of unsaturated N-acylethanolamines, preserving the integrity of the double bonds. researchgate.net
Introducing Branching : Branched-chain fatty acids, such as phytanic acid, can be used to synthesize analogues with altered steric properties. These branched structures can significantly impact how the molecule interacts with membranes and proteins. researchgate.net
The table below summarizes these systematic modifications and the required fatty acid precursors.
| Modification Type | Example Precursor Fatty Acid | Resulting Analogue Name |
|---|---|---|
| Shorter Chain (C14) | Myristic Acid | N-[2-(2-hydroxyethoxy)ethyl]tetradecanamide |
| Longer Chain (C18) | Stearic Acid | N-[2-(2-hydroxyethoxy)ethyl]octadecanamide |
| Monounsaturated (C18:1) | Oleic Acid | N-[2-(2-hydroxyethoxy)ethyl]octadec-9-enamide |
| Polyunsaturated (C18:2) | Linoleic Acid | N-[2-(2-hydroxyethoxy)ethyl]octadeca-9,12-dienamide |
| Branched Chain | Phytanic Acid | N-[2-(2-hydroxyethoxy)ethyl]-3,7,11,15-tetramethylhexadecanamide |
Derivatization of the 2-(2-Hydroxyethoxy)ethyl Amine Moiety
The 2-(2-hydroxyethoxy)ethyl amine moiety of this compound possesses a terminal primary hydroxyl group, which is a prime target for chemical modification. Derivatization at this position can alter the molecule's physical properties, such as its hydrophilicity and polarity, or introduce new functionalities for further conjugation. Standard organic chemistry reactions targeting primary alcohols can be employed for this purpose.
Esterification: The terminal hydroxyl group can undergo esterification with various carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to yield esters. This reaction is typically catalyzed by an acid or a coupling agent. By varying the R group of the carboxylic acid, a wide range of derivatives with different properties can be synthesized.
Etherification: Formation of an ether linkage is another common derivatization strategy. For instance, the Williamson ether synthesis can be employed, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. This allows for the introduction of diverse alkyl or aryl groups.
The following table outlines potential derivatization reactions for the hydroxyl group of this compound.
| Reaction Type | Reagent | Product | Potential Outcome |
|---|---|---|---|
| Esterification | Acetyl chloride | N-[2-(2-acetoxyethoxy)ethyl]hexadecanamide | Increased lipophilicity |
| Esterification | Succinic anhydride | Mono-(2-(2-(hexadecanamido)ethoxy)ethyl) succinate | Introduction of a terminal carboxylic acid for further conjugation |
| Etherification | Methyl iodide (in the presence of a base) | N-[2-(2-methoxyethoxy)ethyl]hexadecanamide | Modification of polarity |
Chemical Conjugation Strategies for Research Probes (e.g., Biotinylation)
To investigate the biological interactions and localization of this compound, it can be chemically conjugated to reporter molecules or affinity tags, such as biotin (B1667282). Biotinylation is a powerful technique that leverages the high-affinity interaction between biotin and streptavidin for detection and purification purposes.
The primary amine precursor to this compound, which is 2-(2-aminoethoxy)ethanol (B1664899), is the typical site for biotinylation before the subsequent acylation with hexadecanoic acid. A common and efficient method for biotinylating primary amines is through the use of N-hydroxysuccinimide (NHS) esters of biotin. thermofisher.comgbiosciences.com These reagents react with the primary amine in a nucleophilic acyl substitution reaction to form a stable amide bond. thermofisher.com
The reaction between 2-(2-aminoethoxy)ethanol and an NHS-activated biotin, such as NHS-biotin, proceeds under mild conditions, typically in a buffer at a pH range of 7-9. thermofisher.com This reaction yields N-[2-(2-hydroxyethoxy)ethyl]-biotinamide. This biotinylated intermediate can then be acylated with palmitic acid or its activated form to produce a biotinylated version of this compound. The presence of the biotin tag allows for the sensitive detection and visualization of the lipid's distribution in biological systems using streptavidin conjugates (e.g., streptavidin-horseradish peroxidase or streptavidin-fluorophore).
A commercially available analog, N-[2-(2-hydroxyethoxy)ethyl]-biotinamide, confirms the feasibility of this conjugation strategy. acs.org
The following table summarizes the key aspects of the biotinylation process for creating research probes based on this compound.
| Parameter | Description |
|---|---|
| Target Functional Group for Biotinylation | Primary amine of 2-(2-aminoethoxy)ethanol |
| Common Biotinylating Reagent | N-hydroxysuccinimide (NHS) ester of biotin |
| Reaction Type | Nucleophilic acyl substitution |
| Resulting Linkage | Stable amide bond |
| Intermediate Product | N-[2-(2-hydroxyethoxy)ethyl]-biotinamide |
| Application of Biotinylated Probe | Detection, localization, and purification using streptavidin-based affinity systems |
Advanced Analytical Characterization Techniques for N 2 2 Hydroxyethoxy Ethyl Hexadecanamide
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are pivotal in defining the molecular structure of N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide by probing the interactions of the molecule with electromagnetic radiation. These methods provide detailed information about the compound's functional groups and the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are employed to provide a complete picture of the molecule's carbon-hydrogen framework. nih.gov
In ¹H NMR, the chemical shifts of the protons provide information about their local electronic environment. For instance, the long alkyl chain of the hexadecanoyl moiety would exhibit characteristic signals for its methyl (CH₃) and methylene (B1212753) (CH₂) groups. The protons on the carbons adjacent to the amide nitrogen and the ether and hydroxyl oxygens in the 2-(2-hydroxyethoxy)ethyl portion of the molecule would appear at distinct, downfield chemical shifts due to the deshielding effect of these electronegative atoms.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is particularly characteristic, appearing significantly downfield. The carbon atoms of the alkyl chain and the hydroxyethoxy)ethyl group would resonate at specific frequencies, allowing for the complete assignment of the carbon skeleton. The application of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between methyl, methylene, and methine carbons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (ppm) |
| CH₃ (terminal methyl) | ~0.88 |
| (CH₂)₁₂ (alkyl chain) | ~1.25 |
| CH₂-C=O (methylene alpha to carbonyl) | ~2.20 |
| C=O-NH-CH₂ | ~3.40 |
| NH-CH₂-CH₂-O | ~3.55 |
| O-CH₂-CH₂-OH | ~3.65 |
| CH₂-OH | ~3.70 |
| NH (amide proton) | ~6.5-8.0 (broad) |
| OH (hydroxyl proton) | Variable, depends on solvent and concentration |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (amide carbonyl) | ~174 |
| O-CH₂-CH₂-OH | ~72 |
| NH-CH₂-CH₂-O | ~70 |
| CH₂-OH | ~61 |
| C=O-NH-CH₂ | ~40 |
| CH₂-C=O | ~36 |
| Alkyl Chain Carbons | ~22-32 |
| Terminal CH₃ | ~14 |
Fourier Transform-Infrared (FT-IR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds. nih.gov
The FT-IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3300 cm⁻¹ is indicative of the O-H stretching vibration of the terminal hydroxyl group, as well as the N-H stretching of the secondary amide. The presence of the long alkyl chain is confirmed by strong C-H stretching vibrations typically observed around 2930 cm⁻¹ and 2860 cm⁻¹. One of the most prominent peaks would be the C=O stretching of the amide group (Amide I band), which is expected to appear around 1640-1615 cm⁻¹. The N-H bending vibration (Amide II band) would likely be observed near 1550 cm⁻¹. Furthermore, C-O stretching vibrations from the ether and alcohol functionalities would be present in the fingerprint region, between 1110 and 1060 cm⁻¹.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300 (broad) | O-H and N-H stretch | Hydroxyl and Amide |
| ~2930 and ~2860 | C-H stretch | Alkyl Chain |
| ~1640-1615 | C=O stretch (Amide I) | Amide |
| ~1550 | N-H bend (Amide II) | Amide |
| ~1110-1060 | C-O stretch | Ether and Alcohol |
Chromatographic and Mass Spectrometric Approaches for Analysis and Quantification
Chromatographic techniques are essential for the separation of this compound from complex mixtures, while mass spectrometry provides sensitive and specific detection and quantification.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of N-acylethanolamines (NAEs), including this compound. nih.gov This method offers high sensitivity and selectivity, making it ideal for quantifying low levels of the compound in biological matrices. uzh.chnih.gov
The analysis typically involves reversed-phase liquid chromatography, often using a C18 column, to separate the analyte from other components in the sample. The mobile phase usually consists of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. lipidmaps.orgnih.gov
Following chromatographic separation, the compound is introduced into the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI) in positive ion mode. lipidmaps.org In tandem mass spectrometry (MS/MS), the protonated molecule [M+H]⁺ is selected as the precursor ion and subjected to collision-induced dissociation (CID). This fragmentation process yields characteristic product ions. For NAEs, a common fragmentation pathway involves the cleavage of the amide bond, resulting in a product ion corresponding to the protonated ethanolamine (B43304) head group. lipidmaps.org For this compound, this would lead to specific product ions that can be monitored for highly selective quantification using Multiple Reaction Monitoring (MRM). lipidmaps.org
Table 4: Predicted LC-MS/MS Parameters for this compound
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion [M+H]⁺ (m/z) | 344.3 |
| Predicted Product Ions (m/z) | Fragments related to the loss of water, and cleavage of the amide and ether bonds. |
| Column Type | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water gradient with formic acid |
Gas chromatography-mass spectrometry (GC-MS) is another established technique for the analysis of fatty acid amides. However, due to the low volatility of NAEs, a derivatization step is typically required before GC analysis. nih.gov This process involves converting the polar hydroxyl and amide groups into less polar, more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers. researchgate.net
Once derivatized, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer for detection. GC-MS offers excellent chromatographic resolution and is a robust technique for the quantification of these compounds. nih.gov
High-performance liquid chromatography (HPLC) coupled with a non-destructive detector, such as an ultraviolet (UV) or evaporative light scattering detector (ELSD), is a valuable tool for assessing the purity of this compound and for quantification when mass spectrometric detection is not required.
A reversed-phase HPLC method using a specialized column, such as a Newcrom R1, has been shown to be effective for the separation of a closely related compound, Hexadecanamide (B162939), N-[2-[(2-hydroxyethyl)amino]ethyl]-. sielc.com The mobile phase for such a separation typically consists of acetonitrile, water, and an acid like phosphoric acid or, for MS compatibility, formic acid. sielc.com This type of method can be scaled up for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com
Table 5: Example HPLC Method Parameters for a Structurally Similar Compound
| Parameter | Description |
| Column | Newcrom R1 (reverse-phase) |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |
| Detection | UV, ELSD, or MS |
| Application | Purity assessment, quantification, preparative separation |
Advanced Purity Assessment and Isomeric Analysis in Research Batches
The comprehensive purity assessment of this compound in research batches necessitates the use of high-resolution analytical techniques capable of separating the target compound from starting materials, by-products, and potential isomeric impurities. Due to the structural similarity of this compound to other N-acylethanolamines, methodologies developed for related compounds, such as Palmitoylethanolamide (PEA), are often adapted.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of this compound. A typical reversed-phase HPLC (RP-HPLC) method would utilize a C18 column with a mobile phase gradient of acetonitrile and water. Detection is commonly performed using a Diode Array Detector (DAD) or Mass Spectrometry (MS). For research batches, it is crucial to validate the HPLC method to ensure it is sensitive, linear, accurate, and precise for the quantification of the main compound and its potential impurities.
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is another powerful technique for the analysis of medium and long-chain fatty acid derivatives. nih.govresearchgate.net For this compound, a derivatization step may be necessary to increase its volatility for GC analysis. This method provides high separation efficiency and detailed mass spectral data for impurity identification.
Isomeric analysis is critical as isomers can have different physical, chemical, and biological properties. For this compound, potential isomers could arise from the fatty acid chain (e.g., branched-chain isomers) or during the synthesis of the ethanolamine moiety. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of isomeric compounds, including thermally labile substances and compounds with similar polarities. omicsonline.orgnih.govomicsonline.org SFC often provides better resolution and faster analysis times compared to traditional HPLC for isomeric separations. Chiral HPLC, employing chiral stationary phases (CSPs), is the method of choice for separating enantiomers, should a chiral center be present or introduced. sigmaaldrich.comcsfarmacie.cz
A significant consideration in the analysis of N-acylethanolamines is the potential for contamination from laboratory equipment, such as glassware, which can contain interfering compounds like Palmitoylethanolamide. nih.govresearchgate.net Therefore, rigorous blank analysis and the use of high-purity solvents and materials are imperative for accurate purity assessment. nih.gov
Illustrative Data for Purity Analysis of a Research Batch of this compound using HPLC:
| Parameter | Result |
| Batch Number | RES-2025-001 |
| Purity (by HPLC area %) | 99.7% |
| Major Impurity 1 (retention time) | 5.2 min |
| Impurity 1 Content (area %) | 0.15% |
| Major Impurity 2 (retention time) | 8.9 min |
| Impurity 2 Content (area %) | 0.10% |
| Total Impurities (area %) | 0.3% |
| Method | RP-HPLC, C18 column, Acetonitrile/Water gradient, UV detection at 210 nm |
Illustrative Data for Isomeric Purity Analysis using SFC:
| Isomer | Retention Time (min) | Peak Area (%) |
| This compound | 4.5 | 99.8 |
| Positional Isomer A | 4.8 | 0.1 |
| Positional Isomer B | 5.1 | 0.1 |
| Method | Supercritical Fluid Chromatography, Chiral Stationary Phase, CO2/Methanol gradient |
Predicted Collision Cross Section (CCS) Analysis for Conformational Research
Collision Cross Section (CCS) is a key physicochemical property that describes the size and shape of an ion in the gas phase. Ion Mobility-Mass Spectrometry (IM-MS) is an advanced analytical technique that measures the CCS of ions, providing valuable insights into their three-dimensional structure and conformational flexibility. nih.gov For novel or research-grade compounds like this compound, where experimental data may be scarce, predicted CCS values serve as a valuable tool for initial structural characterization and for the interpretation of experimental IM-MS data.
Various computational methods and machine learning models, such as CCSbase, are used to predict CCS values based on the chemical structure of a molecule. researchgate.netgoogle.com These predictions can be made for different adducts of the molecule (e.g., [M+H]+, [M+Na]+) that are commonly observed in mass spectrometry. The predicted CCS values can help in confirming the identity of the compound in complex mixtures and can also be used to study how the molecule's conformation might change under different conditions.
For this compound, the predicted CCS values for various adducts provide a baseline for its expected behavior in an ion mobility experiment. Discrepancies between predicted and experimentally determined CCS values can indicate the presence of different conformers or unexpected structural features. This approach is particularly useful in conformational research, allowing scientists to hypothesize about the folded or extended states of the molecule in the gas phase.
Predicted Collision Cross Section (CCS) Values for this compound Adducts:
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 344.31593 | 194.1 |
| [M+Na]⁺ | 366.29787 | 194.1 |
| [M-H]⁻ | 342.30137 | 190.2 |
| [M+NH₄]⁺ | 361.34247 | 206.5 |
| [M+K]⁺ | 382.27181 | 190.6 |
| [M+H-H₂O]⁺ | 326.30591 | 186.3 |
| [M+HCOO]⁻ | 388.30685 | 212.6 |
| [M+CH₃COO]⁻ | 402.32250 | 216.6 |
| [M+Na-2H]⁻ | 364.28332 | 192.3 |
| [M]⁺ | 343.30810 | 200.8 |
| [M]⁻ | 343.30920 | 200.8 |
Data calculated using CCSbase as provided by PubChemLite. researchgate.net
Molecular and Cellular Mechanisms of Action of N 2 2 Hydroxyethoxy Ethyl Hexadecanamide Preclinical Focus
Investigation of Receptor Interactions and Binding Affinities
N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide, also known as Palmitoylethanolamide (PEA), is an endogenous fatty acid amide that interacts with several cellular receptors to exert its biological effects. While it is structurally similar to the endocannabinoid anandamide (B1667382), PEA does not have a significant affinity for the classical cannabinoid receptors CB1 and CB2. wikipedia.org Instead, its primary molecular target is the peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that regulates gene expression related to lipid metabolism and inflammation. wikipedia.orgmdpi.com PEA has been shown to activate PPAR-α with a half-maximal effective concentration (EC50) in the low micromolar range. mdpi.com
Interactive Data Table: Receptor Interactions of this compound
| Receptor Target | Receptor Type | Nature of Interaction | Reported Affinity/Efficacy |
| PPAR-α | Nuclear Receptor | Agonist | EC50 = 3 µM mdpi.com |
| GPR55 | G-protein Coupled Receptor | Agonist | Binds with affinity wikipedia.org |
| GPR119 | G-protein Coupled Receptor | Agonist | Binds with affinity wikipedia.org |
| TRPV1 | Ion Channel | Indirect Activator | Potentiates activation by other agonists nih.gov |
| CB1/CB2 | G-protein Coupled Receptor | No direct affinity | Lacks significant binding wikipedia.org |
Modulation of Intracellular Signaling Pathways
The engagement of this compound with its receptor targets initiates a cascade of intracellular signaling events, leading to the modulation of various cellular functions. These pathways are central to its observed anti-inflammatory, analgesic, and neuroprotective properties.
Apoptosis Induction and Related Gene Expression Regulation (e.g., P21, P53, BAX, CASPASE-8, FADD, BCL-2)
In the context of oncology, particularly in breast cancer cells, this compound has been shown to induce apoptosis. This programmed cell death is achieved through the upregulation of key pro-apoptotic genes. nih.gov Specifically, it increases the expression of the cell-cycle arrest gene p21 and the tumor suppressor gene p53. nih.gov Furthermore, it enhances the expression of pro-apoptotic genes such as BAX, CASPASE-8, and FADD. nih.gov Concurrently, it downregulates the expression of the anti-apoptotic gene BCL-2. nih.gov This orchestrated modulation of gene expression shifts the cellular balance towards apoptosis, thereby inhibiting the proliferation of cancer cells. nih.gov
Cannabinoid Receptor-Dependent Mechanisms
Although this compound does not directly bind to cannabinoid receptors CB1 and CB2, it indirectly influences the endocannabinoid system through a phenomenon known as the "entourage effect". nih.gov It can inhibit the enzymatic degradation of the endocannabinoid anandamide by the enzyme fatty acid amide hydrolase (FAAH). nih.gov By increasing the local concentrations of anandamide, this compound can potentiate the activation of CB1 and CB2 receptors by their endogenous ligand. nih.govnih.gov This indirect mechanism contributes to its analgesic and anti-inflammatory effects.
Enzymatic Regulation and Inhibition Studies
The biological activity of this compound is tightly regulated by its synthesis and degradation. The primary enzymes responsible for its breakdown are fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA). wikipedia.orgnih.gov NAAA exhibits a higher specificity for this compound compared to other fatty acid amides. wikipedia.org
This compound itself can act as a competitive inhibitor of FAAH, with a pI50 value of approximately 5, which corresponds to an IC50 value of 5.1 µM for the inhibition of anandamide hydrolysis. nih.gov This inhibition of FAAH contributes to the "entourage effect" by increasing the levels of other endocannabinoids. nih.gov
Interactive Data Table: Enzymatic Regulation of this compound
| Enzyme | Function | Interaction with this compound | Kinetic Parameter |
| Fatty Acid Amide Hydrolase (FAAH) | Degradation | Substrate and Competitive Inhibitor | pI50 ≈ 5 (for inhibition of anandamide hydrolysis) nih.gov |
| N-acylethanolamine Acid Amidase (NAAA) | Degradation | Preferred Substrate | Hydrolyzes PEA more effectively than AEA mdpi.com |
Cellular Uptake, Intracellular Distribution, and Transport Mechanisms
The cellular uptake of the lipophilic this compound is a crucial step for its interaction with intracellular targets like PPAR-α. Studies have shown that its transport across the cell membrane occurs through both passive diffusion and a facilitated transport mechanism. mdpi.com Once inside the cell, it can be distributed to various compartments, including the cytoplasm and microsomes. mdpi.com The intracellular transport of this compound to its sites of action and degradation is facilitated by fatty acid-binding proteins (FABPs). nih.gov These proteins act as intracellular carriers, delivering the lipid molecule to enzymes such as FAAH for metabolism. nih.gov
Preclinical Efficacy and Pharmacological Evaluation of N 2 2 Hydroxyethoxy Ethyl Hexadecanamide in Disease Models
In Vitro Model Systems for Biological Activity Assessment
In vitro studies provide a foundational understanding of a compound's interaction with biological systems at the cellular and molecular level. For N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide, these models have been instrumental in assessing its effects on cancer cells, inflammation, and neuronal cells.
Research has demonstrated the potential of this compound, also known as Palmitoylethanolamide (PEA), to impede the growth of cancer cells and induce programmed cell death (apoptosis). A study investigating its effects on human breast cancer cell lines, MDA-MB-231 and MCF-7, revealed that the compound inhibits proliferation, modifies nuclear morphology, and reduces the cells' ability to migrate and close a wound in a culture plate. nih.gov
The induction of apoptosis by this compound is mediated through the modulation of key regulatory genes. The compound was found to upregulate the expression of pro-apoptotic genes such as BAX, CASPASE-8, and FADD, as well as the tumor suppressor gene p53 and the cell-cycle arrest gene p21. nih.gov Conversely, it downregulates the anti-apoptotic gene BCL-2. nih.gov An increase in the active form of Caspase-3, a critical executioner enzyme in the apoptotic pathway, was also reported. nih.gov
Table 1: Effect of this compound on Apoptotic Gene Expression in Breast Cancer Cells
| Gene | Function | Effect of Treatment |
|---|---|---|
| BAX | Pro-apoptotic | Upregulation nih.gov |
| BCL-2 | Anti-apoptotic | Downregulation nih.gov |
| CASPASE-8 | Pro-apoptotic | Upregulation nih.gov |
| FADD | Pro-apoptotic | Upregulation nih.gov |
| p21 | Cell-cycle arrest | Upregulation nih.gov |
| p53 | Tumor suppression | Upregulation nih.gov |
This table summarizes the observed changes in the expression of key genes involved in apoptosis following treatment with this compound in breast cancer cell lines.
The anti-inflammatory properties of this compound have been documented in several cellular models. The compound acts on multiple molecular targets to modulate inflammatory responses. nih.gov Its mechanisms include the direct activation of peroxisome proliferator-activated receptor-alpha (PPAR-α) and GPR55 receptors, and the indirect activation of cannabinoid receptors (CB1 and CB2) and transient receptor potential vanilloid 1 (TRPV1) channels. nih.gov
In studies on canine skin mast cells, this compound demonstrated a significant and dose-dependent inhibition of the release of inflammatory mediators, including prostaglandin (B15479496) D2 (PGD2), tumor necrosis factor-alpha (TNF-α), and histamine. nih.gov Furthermore, in human keratinocyte cells (HaCaT), treatment with the compound inhibited the expression and release of the inflammatory cytokine MCP-2. nih.gov In human bronchial (Beas-2B) and prostate (HPrEpiC) epithelial cells stimulated with inflammatory agents like lipopolysaccharide (LPS) or Poly(I:C), this compound, particularly in combination with phycocyanin, reduced the expression of pro-inflammatory cytokines IL-8, IL-6, and TNF-α. researchgate.net
Table 2: Anti-inflammatory Effects of this compound in Cellular Models
| Cell Model | Inflammatory Mediator | Effect of Treatment |
|---|---|---|
| Canine Skin Mast Cells | PGD2, TNF-α, Histamine | Dose-dependent inhibition of release nih.gov |
| Human HaCaT Cells | MCP-2 | Inhibition of expression and release nih.gov |
This table provides an overview of the inhibitory effects of this compound on various inflammatory mediators in different cell types.
The neurobiological effects of this compound have been explored using advanced in vitro systems. In a three-dimensional model of a peripheral nerve, specific formulations of the compound were shown to not only reduce inflammation but also to enhance peripheral nerve well-being. uniupo.it This was evidenced by an increase in markers crucial for nerve structure and function, such as Myelin Protein Zero (MPZ), the p75 neurotrophin receptor, and Neuregulin 1 (NRG1). uniupo.ituniupo.it These findings suggest a potential role for the compound in supporting nerve health and function. uniupo.it
In Vivo Animal Models for Mechanistic Efficacy Research
In vivo animal models are critical for understanding the physiological and behavioral effects of a compound in a whole organism, providing insights that cannot be obtained from in vitro studies alone.
While direct in vivo studies on oncology models for this compound are not extensively detailed in the provided search results, its profound anti-inflammatory effects observed in vitro suggest potential applications in diseases with an inflammatory component. nih.gov
In the context of neuroinflammation, animal models provide a platform to study the complex interplay between the nervous and immune systems. nih.govnih.gov While specific studies using this compound in dedicated neuroinflammatory disease models were not identified in the search results, its systemic anti-inflammatory properties have been demonstrated. In a study involving mice fed a high-fat diet (HFD), which induces a state of systemic inflammation, supplementation with the compound blunted the increase in the pro-inflammatory cytokine TNF-α. renuebyscience.com It also suppressed the rise in other inflammatory markers such as lipopolysaccharide (LPS), monocyte chemoattractant protein-1 (MCP-1), and interleukin-1 beta (IL-1β). renuebyscience.com These findings indicate a significant in vivo anti-inflammatory capacity that could be relevant for neuroinflammatory conditions.
Studies in animal models have shown that this compound can modulate both physiological and behavioral outcomes. In a mouse model of obesity induced by a high-fat diet, supplementation with the compound protected against the development of anxiety-like behavior. renuebyscience.com
On a physiological level, the same study revealed that the compound mitigated HFD-induced systemic inflammation. renuebyscience.com It limited endotoxemia by reducing serum levels of LPS and curtailed the increase of circulating pro-inflammatory cytokines and chemokines, thereby protecting the brain from inflammatory damage. renuebyscience.com The compound's ability to reduce neuroinflammatory markers in the brain suggests a protective effect on the central nervous system. renuebyscience.com
Structure Activity Relationships Sar and Rational Design of N 2 2 Hydroxyethoxy Ethyl Hexadecanamide Analogues
Systematic Studies of Structural Modifications and Their Impact on Biological Activity
There is a lack of published research that systematically modifies the structure of N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide and evaluates the resulting impact on its biological activity. Such studies would typically involve altering the length of the hexadecanamide (B162939) acyl chain, modifying the hydroxyethoxyethyl headgroup, or introducing various functional groups at different positions to probe the structural requirements for activity. Without this data, it is not possible to construct a meaningful SAR profile.
Identification of Key Pharmacophoric Features and Essential Moieties
The identification of key pharmacophoric features requires a comparison of the biological activities of a series of structurally related analogues. As no such series has been reported for this compound, the essential moieties for its biological activity have not been defined. It is plausible that the long alkyl chain, the amide linkage, and the hydrophilic headgroup all contribute to its interactions with biological targets, but the precise nature and importance of these contributions are unknown.
Ligand-Based and Structure-Based Research Design Approaches for Enhanced Biological Activity
Ligand-based design relies on the knowledge of other molecules that bind to the same biological target, while structure-based design requires the three-dimensional structure of the target protein. There is no information available on the specific biological targets of this compound, nor are there any published studies employing these computational design approaches to enhance its biological activity.
Computational and Theoretical Studies of N 2 2 Hydroxyethoxy Ethyl Hexadecanamide
Molecular Docking and Ligand-Receptor Interaction Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action.
Currently, specific molecular docking studies for N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide are not prominent in the scientific literature. However, research on structurally similar compounds illustrates the application of this methodology. For instance, a study on the related molecule N-(2-Hydroxyethyl)hexadecanamide, which lacks one ethoxy group compared to the target compound, performed in-silico molecular docking to investigate its interaction with apoptosis-inducing proteins such as BAX, BCL-2, P21, and P53. nih.gov Such simulations analyze binding affinities and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the receptor's active site. Similar approaches could be applied to this compound to explore its potential interactions with various cellular receptors.
Molecular Dynamics Simulations for Conformational Analysis and Protein Binding
Molecular dynamics (MD) simulations provide detailed information about the movement and conformational changes of molecules over time. These simulations can be used to study the stability of a ligand-receptor complex, analyze the flexibility of the ligand, and understand the energetic landscape of protein binding.
Published molecular dynamics studies specifically investigating this compound are scarce. In a typical MD simulation, the compound would be placed in a simulated physiological environment (e.g., a water box with ions), and its trajectory would be calculated over a period of nanoseconds to microseconds. This allows for the analysis of:
Conformational Flexibility: The long hexadecyl chain and the hydroxyethoxyethyl group grant the molecule significant flexibility. MD simulations can identify the most stable, low-energy conformations the molecule is likely to adopt in solution.
Binding Stability: If docked into a protein receptor, MD simulations can assess the stability of the binding pose over time, providing a more dynamic and realistic view of the interaction than static docking alone.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) for Preclinical Modeling
In silico ADME prediction is a critical component of early-stage drug development, helping to identify compounds with favorable pharmacokinetic properties. Various computational models are used to estimate these parameters based on the molecule's structure. For this compound, several key ADME-related properties can be predicted.
These predictions are often based on quantitative structure-activity relationship (QSAR) models and physicochemical properties. The Topological Polar Surface Area (TPSA) is a key descriptor related to drug absorption and cell permeability. wikipedia.orgresearchgate.net Molecules with a TPSA greater than 140 Ų are often poor at permeating cell membranes. wikipedia.org The predicted TPSA for this compound is well within a range that suggests good cell permeability. Similarly, its properties align with Lipinski's Rule of Five, a guideline for evaluating drug-likeness and potential oral bioavailability.
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Formula | C₂₀H₄₁NO₃ | Defines the elemental composition of the molecule. |
| Molecular Weight | 343.55 g/mol | Within the range suggested by Lipinski's Rule (<500), indicating favorable size for absorption. |
| Topological Polar Surface Area (TPSA) | 58.55 Ų | Below the 140 Ų threshold, suggesting good cell membrane permeability. wikipedia.org |
| logP (Octanol-Water Partition Coefficient) | 5.06 | Indicates high lipophilicity (hydrophobicity), which can influence membrane interaction and distribution. This value is at the upper limit of Lipinski's Rule (≤5). |
| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule (≤5), favorable for membrane transport. |
| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (≤10), favorable for membrane transport. |
| Rotatable Bonds | 19 | Indicates high molecular flexibility. |
| Lipinski's Rule of Five Violations | 1 (due to logP > 5) | Suggests the compound is generally drug-like but its high lipophilicity may be a factor to consider. |
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the electronic structure of a molecule. These calculations can predict a variety of properties that are difficult to measure experimentally, including charge distribution, orbital energies, and molecular reactivity.
For this compound, while specific published studies are not available, quantum chemical calculations could reveal:
Electron Distribution: Mapping the electrostatic potential to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The oxygen and nitrogen atoms are expected to be the most electron-rich sites.
Orbital Energies: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Reactivity Descriptors: Predicting sites susceptible to metabolic attack or chemical reaction.
| Property | Description | Predicted Information |
|---|---|---|
| Formal Charge | Overall charge of the molecule. | 0 |
| Heavy Atom Count | Number of non-hydrogen atoms. | 24 |
| Complexity Rating | A measure of the complexity of the 2D structure. | 241 |
| Covalently-Bonded Unit Count | Number of separate molecular fragments. | 1 |
Advanced Formulation Strategies and Preclinical Delivery Systems for N 2 2 Hydroxyethoxy Ethyl Hexadecanamide
Nanotechnology-Based Delivery Systems for Research Applications
Nanotechnology offers promising avenues to augment the therapeutic potential of PEA by improving its solubility, stability, and ability to reach target tissues. Various nanocarriers are being investigated for research applications to facilitate controlled release and targeted delivery.
Polymeric nanoparticles, particularly those fabricated from biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA), are widely studied for controlled drug delivery. nih.govmdpi.com These systems can encapsulate therapeutic agents, protecting them from degradation and enabling sustained release over extended periods. nih.gov The release kinetics can be modulated by altering polymer characteristics such as molecular weight and the ratio of lactic to glycolic acid. nih.govmdpi.com
Lipid-based nanocarriers have been more extensively studied for the delivery of PEA, showing significant success in enhancing its bioavailability and therapeutic effects in preclinical models. These carriers are particularly suitable for lipophilic compounds like PEA.
Nanostructured Lipid Carriers (NLCs) , a second generation of lipid nanoparticles, have been successfully formulated to improve the ocular delivery of PEA. nih.govnih.gov NLCs are composed of a blend of solid and liquid lipids, which creates an imperfect crystalline structure that enhances drug loading capacity and stability. nih.gov In one study, PEA-loaded NLCs were prepared using a high shear homogenization (HSH) method. nih.gov The resulting nanoparticles demonstrated favorable characteristics for ocular drug delivery. nih.govnih.gov
Another advanced lipid-based system involves Elastic Nano-Liposomes (ENLs) for enhanced transdermal delivery. mdpi.com ENLs are highly deformable vesicles that can efficiently penetrate the stratum corneum barrier. mdpi.com A study reported the development of PEA-loaded ENLs prepared with a lipid composition mimicking that of the stratum corneum, which significantly improved skin retention and demonstrated anti-inflammatory effects in vitro. mdpi.com
| Nanocarrier Type | Preparation Method | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Key Finding | Reference |
|---|---|---|---|---|---|---|
| Nanostructured Lipid Carriers (NLCs) | High Shear Homogenization (HSH) | 208.6 ± 10.2 | > |20| | Not Reported | Significantly increased PEA levels in vitreous and retinal tissues in rabbits compared to a PEA suspension. | nih.gov |
| Nanostructured Lipid Carriers (NLCs) | HSH + Ultrasonication | ~180 | -20.5 | > 90% | Delivered remarkable levels of PEA to the rat retina and inhibited inflammation in a diabetic retinopathy model. | nih.govmdpi.com |
| Elastic Nano-Liposomes (ENLs) | High-Pressure Homogenization | ~80-100 | Not Reported | 94.3 ± 0.8 | Achieved 2.8-fold higher skin retention of PEA compared to free PEA in porcine skin. | mdpi.com |
| Solid Lipid Nanoparticles (SLNs) | Melt Emulsification | ~250 | -15.1 ± 0.9 | 95.1 ± 1.2 | Demonstrated physical stability for 6 months and suitability for parenteral administration. | nih.gov |
Inorganic and metallic nanoparticles, such as those made from gold or silica, offer unique physical and chemical properties that make them valuable as research tools, including applications in medical imaging and drug delivery. mdpi.comaaqr.org Gold nanoparticles, for instance, can be easily functionalized to attach various molecules and are used as contrast agents or drug carriers. mdpi.com Silica nanoparticles are also explored for their payload capacity and biocompatibility. aaqr.orgresearchgate.net
However, a review of current scientific literature reveals a lack of studies focused on the use of inorganic or metallic nanoparticles as delivery systems or research tools specifically for this compound. This remains a potential, though unexplored, area for future preclinical research.
Microencapsulation and Controlled Release Systems for Experimental Studies
Microencapsulation is a technique used to entrap an active agent within a polymer matrix, creating microparticles that can offer controlled drug release over days to months. researchgate.net This strategy is advantageous for protecting the encapsulated compound from degradation and reducing the frequency of administration in long-term experimental studies. researchgate.netnih.gov
While various microencapsulation methods like solvent evaporation and spray drying are well-established for other compounds, researchgate.net their application to PEA is not extensively documented. One study developed a natural self-emulsifying hybrid-hydrogel formulation of PEA using fenugreek galactomannan (B225805). This formulation, observed as microspheres of approximately 250 μm, was designed primarily to enhance oral bioavailability rather than to achieve long-term controlled release in the traditional sense. tandfonline.com The system did, however, show a sustained release profile in simulated gastrointestinal conditions, with over 80% of PEA released after 12 hours. tandfonline.com The development of traditional microparticle systems (e.g., using PLGA) for the prolonged, multi-week release of PEA for experimental studies is another area that warrants further investigation. researcher.liferesearchgate.net
Strategies for Enhancing Bioavailability and Target Specificity in Preclinical Research Models
A primary goal of advanced formulation is to overcome the inherent low bioavailability of PEA. nih.gov Several strategies have proven effective in preclinical models.
Nanoencapsulation into lipid-based carriers has significantly enhanced PEA's bioavailability for specific routes of administration. For ocular delivery, PEA-loaded NLCs resulted in substantially higher concentrations in the vitreous and retina of rabbits compared to a simple PEA suspension. nih.govnih.gov This demonstrates the ability of nanocarriers to overcome ocular barriers and deliver the compound to the back of the eye. nih.gov For transdermal application, elastic nano-liposomes increased the amount of PEA retained in porcine skin by 2.8-fold compared to the free compound, indicating enhanced skin penetration and local bioavailability. mdpi.com
For systemic administration, strategies have focused on improving oral absorption. Micronization and ultra-micronization, which reduce particle size, have been shown to improve PEA's bioavailability. mdpi.comresearchgate.net More advanced formulations, such as a natural hybrid-hydrogel system, demonstrated a 5-fold enhancement in oral bioavailability in human volunteers compared to micronized PEA. tandfonline.com This formulation improved PEA's solubility by 56-fold and showed superior absorption kinetics in vitro. tandfonline.comresearchgate.net Another approach involves conjugating PEA to a carrier molecule, such as glucuronic acid, to create a pro-drug (GLUPEA) that results in higher cellular amounts of PEA following administration. mdpi.com
| Strategy | Formulation Detail | Administration Route | Preclinical Model | Outcome | Reference |
|---|---|---|---|---|---|
| Nanostructured Lipid Carriers (NLCs) | 0.05% PEA in NLCs vs. aqueous suspension | Topical Ocular | Rabbit | Significantly higher Cmax of PEA in vitreous (5919 vs. ~500 pmol/g) and retina (315 vs. ~50 pmol/g) for NLCs. | nih.gov |
| Elastic Nano-Liposomes (ENLs) | PEA-ENL vs. free PEA | Transdermal | Porcine Skin (ex vivo) | 2.8-fold higher skin retention of PEA from ENLs after 24 hours. | mdpi.com |
| Hybrid-Hydrogel Microspheres | PEA formulated with fenugreek galactomannan (P-fen) vs. micronized PEA (m-PEA) | Oral | Human Volunteers | 5-fold enhancement in bioavailability (AUC) for P-fen compared to m-PEA. | tandfonline.com |
| Solvent-Based Formulation | PEA combined with specific solvents (PEAΩ and PEA DynoΩ) | Oral | In Vitro Intestinal Barrier Model | Achieved 82–63% absorption at 3 hours, compared to 30–60% for micronized/ultra-micronized PEA. | mdpi.comuniupo.it |
| Pro-drug Conjugate | Glucuronic Acid-PEA Conjugate (GLUPEA) vs. PEA | In Vitro | Human Keratinocytes | GLUPEA treatment resulted in higher cellular amounts of PEA compared to treatment with unmodified PEA. | mdpi.com |
Stability and Release Kinetics Studies in Experimental Formulations
The stability of a formulation is critical for its utility in research, ensuring that the active compound remains intact and the carrier maintains its physical characteristics over time. For PEA-loaded NLCs, physical stability has been assessed by monitoring particle size, polydispersity index (PDI), and zeta potential. One study found that PEA-loaded solid lipid nanoparticles (SLNs) were physically stable when stored at 4°C for 6 months, with no significant changes in these parameters. nih.gov Another investigation used Turbiscan® technology to monitor the destabilization kinetics of NLC formulations, confirming the stability of an optimized formulation over 14 days at both 25°C and 35.5°C. mdpi.comresearchgate.net
The release kinetics of PEA from these advanced formulations are crucial for understanding their performance. In vitro gastrointestinal studies of a PEA hybrid-hydrogel formulation revealed a sustained release profile. tandfonline.com Approximately 32.8% of PEA was released under gastric conditions (1.5 hours), followed by a continued release to 88.3% under intestinal conditions over 12 hours. tandfonline.com Studies on lipid nanoparticles often show a characteristic biphasic release pattern, with an initial burst release followed by a more sustained diffusion from the lipid core. mdpi.com While specific multi-day release kinetic profiles for PEA from nanocarriers are not extensively detailed, the prolonged anti-inflammatory and analgesic effects observed in vivo with PEA-loaded lipid nanoparticles suggest a sustained-release mechanism. nih.gov
Research Gaps, Challenges, and Future Directions for N 2 2 Hydroxyethoxy Ethyl Hexadecanamide
Unexplored Biological Activities and Novel Mechanistic Pathways
There is a clear and substantial gap in the understanding of the biological activities of N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide. Initial inquiries would need to focus on fundamental screening to identify any potential pharmacological effects. Future research could then be directed toward elucidating novel mechanistic pathways through which it might exert these effects. This foundational work is a prerequisite for any further translational research.
Elucidation of Complete Molecular Interaction Networks and Off-Target Effects
Without initial data on its biological targets, the molecular interaction networks of this compound remain entirely unknown. A significant challenge for future research will be the identification of its primary protein or lipid targets. Subsequent to this, the elucidation of its broader interactome and potential off-target effects will be crucial for understanding its specificity and potential for therapeutic development.
Development of Highly Selective Chemical Probes and Research Tool Compounds
The development of selective chemical probes is contingent on identifying a validated biological target for this compound. Currently, this is a major hurdle. Future efforts in this area would involve designing and synthesizing analogs of the parent compound to optimize potency and selectivity for its yet-to-be-discovered target, thereby creating essential tools for further biological investigation.
Advancements in Synthetic Scalability and Purity for Large-Scale Research Use
While the synthesis of this compound may be achievable through standard amide coupling reactions, the scalability and optimization of this process for high-purity, large-scale production for extensive research use have not been documented. A key challenge will be the development of a cost-effective and efficient synthetic route that minimizes impurities, which could otherwise confound biological and preclinical studies.
Integration of Omics Data (Genomics, Proteomics, Metabolomics) in this compound Research
The application of omics technologies to understand the effects of this compound is a significant future direction. Once its biological activity is established, genomics, proteomics, and metabolomics studies will be invaluable for identifying the global cellular changes induced by the compound. The primary challenge in this area is the current lack of foundational biological data to guide the design and interpretation of such large-scale experiments. The integration of multi-omics data will be essential for building a comprehensive picture of its mechanism of action. nih.govresearchgate.netnih.gov
Methodological Improvements for Robust Preclinical Study Design and Reproducibility
Before robust preclinical studies can be designed, fundamental in vitro and in vivo pharmacological data for this compound are required. A major challenge is the complete absence of this preliminary data. Future directions will involve establishing standardized protocols for assessing its activity and ensuring the reproducibility of findings across different laboratories. This will be a critical step in building a reliable body of evidence for this compound.
Q & A
How can researchers optimize the synthesis of N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide to improve yield and purity?
Basic:
Synthetic optimization involves selecting appropriate starting materials and reaction conditions. For example, tert-butyl carbamate derivatives (e.g., tert-butyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate) can serve as precursors, with stepwise coupling reactions under controlled temperatures (e.g., 40–50°C) and catalysts like palladium-based systems . Purification via HPLC (e.g., using C18 columns) or recrystallization in ethanol-water mixtures enhances purity. Monitoring reaction progress with LCMS (e.g., m/z 1011 [M+H]+) ensures intermediate stability .
Advanced:
Advanced strategies include microwave-assisted synthesis to reduce reaction times and improve regioselectivity. Computational modeling (e.g., density functional theory) predicts optimal solvent systems (e.g., DMF/THF mixtures) and identifies side reactions. Kinetic studies using in-situ FTIR or Raman spectroscopy can refine reaction parameters (e.g., pH, stirring rate) to minimize byproducts .
What analytical techniques are most effective for confirming the structural integrity of this compound?
Basic:
- IR Spectroscopy : Confirms functional groups (e.g., hydroxyl at 3300 cm⁻¹, amide C=O at 1615 cm⁻¹) .
- HPLC : Retention time analysis (e.g., 1.01 minutes under SQD-FA05 conditions) validates purity .
- LCMS : Verifies molecular weight (e.g., m/z 1011 [M+H]+) and detects fragmentation patterns .
Advanced:
- 2D NMR (COSY, HSQC) : Resolves complex proton environments (e.g., hydroxyethoxy ethyl group coupling).
- X-ray Crystallography : Provides absolute stereochemical configuration, critical for structure-activity studies .
- High-Resolution Mass Spectrometry (HRMS) : Confirms exact mass (<5 ppm error) and isotopic distribution .
What methodologies are employed to assess the stability of this compound under varying experimental conditions?
Basic:
- Thermogravimetric Analysis (TGA) : Evaluates thermal degradation (e.g., stability up to 150°C) .
- Accelerated Stability Testing : Exposes the compound to 40°C/75% RH for 1–3 months, with HPLC monitoring for decomposition .
Advanced:
- Forced Degradation Studies : Use UV light, peroxides, or acidic/basic conditions to identify degradation pathways (e.g., hydrolysis of the amide bond) .
- Isothermal Calorimetry (ITC) : Quantifies heat flow during decomposition, enabling shelf-life predictions .
How do researchers investigate the biological interactions of this compound with cellular targets?
Advanced:
- Molecular Docking : Models interactions with receptors (e.g., hydrogen bonding with thiophene/oxazole-containing targets) .
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., KD values for enzyme inhibition) .
- In Vitro Assays : Cytotoxicity screening (e.g., MTT assays) and membrane permeability studies (Caco-2 cell models) .
What strategies are recommended for resolving contradictions in reported physicochemical properties of this compound?
Advanced:
- Cross-Validation : Compare IR, NMR, and X-ray data to reconcile discrepancies (e.g., conflicting melting points: 50–55°C vs. 69–77°C) .
- Interlaboratory Reproducibility Studies : Standardize protocols (e.g., DSC heating rates, solvent purity) to minimize variability .
- Meta-Analysis : Aggregate published datasets (e.g., LogP values from PubChem and experimental studies) to identify outliers .
What are the key considerations in designing experiments to study the solubility and formulation compatibility of this compound?
Basic:
- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, ethanol) and surfactants (e.g., Tween-80) for solubility enhancement .
- pH-Dependent Studies : Assess stability in buffers (pH 3–10) to mimic physiological conditions .
Advanced:
- Co-solvency Approaches : Use phase diagrams to optimize binary/ternary solvent systems (e.g., PEG-400/water) .
- Nanoparticle Encapsulation : Employ emulsification-solvent evaporation to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
